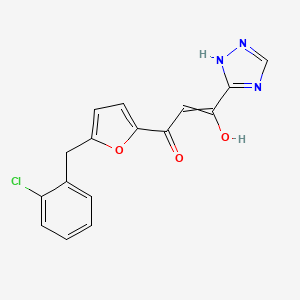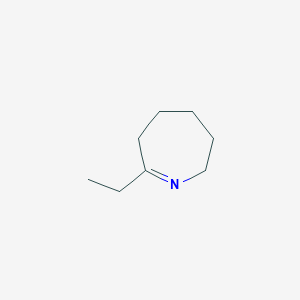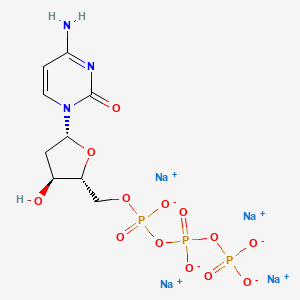![molecular formula C12H21NO4 B12686409 2-[Bis(2-hydroxyethyl)amino]ethanol;phenol CAS No. 23184-71-6](/img/structure/B12686409.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is hygroscopic and can absorb moisture and carbon dioxide from the air. This compound is miscible with water, ethanol, and acetone, and slightly soluble in ether, benzene, and carbon tetrachloride .
Vorbereitungsmethoden
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol can be synthesized through the reaction of ethylene oxide with ammonia or ethylene diamine . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol has a wide range of applications in scientific research:
Chemistry: It is used as a complexing agent and a pH balancer in various chemical reactions.
Biology: It serves as a buffer in biological experiments and is used in the preparation of biological samples.
Industry: It is employed in the production of detergents, textiles, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol;phenol involves its ability to act as a weak base and form complexes with metal ions . It can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The pathways involved in its action include the formation of stable complexes and the alteration of pH levels in the environment .
Vergleich Mit ähnlichen Verbindungen
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol is unique in its ability to act as both a base and a complexing agent. Similar compounds include:
Diethanolamine: Similar in structure but with two hydroxyl groups instead of three.
Monoethanolamine: Contains only one hydroxyl group and is less effective as a complexing agent.
Triisopropanolamine: Similar in function but with isopropanol groups instead of ethanol groups.
These compounds differ in their chemical properties and applications, with this compound being particularly versatile due to its three hydroxyl groups .
Eigenschaften
CAS-Nummer |
23184-71-6 |
|---|---|
Molekularformel |
C12H21NO4 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;phenol |
InChI |
InChI=1S/C6H15NO3.C6H6O/c8-4-1-7(2-5-9)3-6-10;7-6-4-2-1-3-5-6/h8-10H,1-6H2;1-5,7H |
InChI-Schlüssel |
JIHPTYQPPOKVDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)O.C(CO)N(CCO)CCO |
Verwandte CAS-Nummern |
23184-71-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


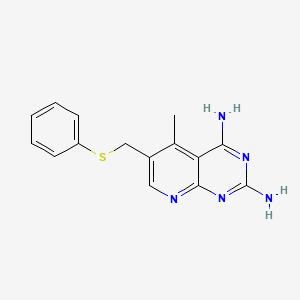
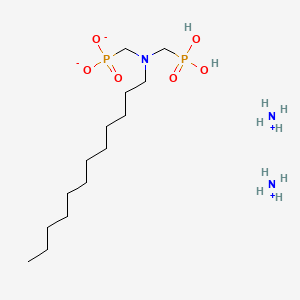
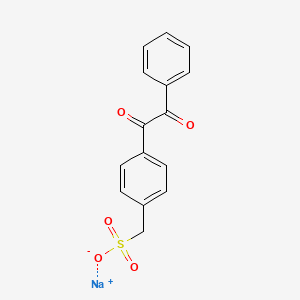
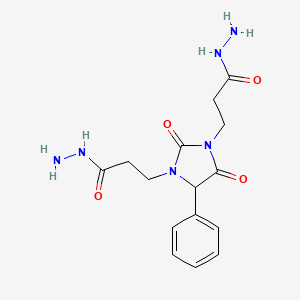
![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
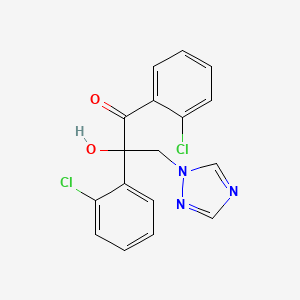
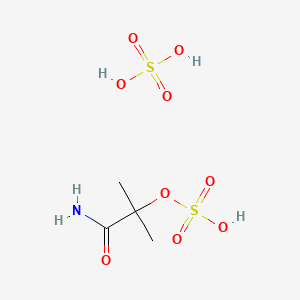
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
